molecular formula C17H19N5Na2O6S B13710339 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt

2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt

Cat. No.: B13710339
M. Wt: 467.4 g/mol
InChI Key: KASNZLXDCDSKEW-UHFFFAOYSA-L
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Description

2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. These compounds are widely used in various industries due to their vibrant colors and ability to bind to different substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt typically involves the following steps:

    Diazotization: The process begins with the diazotization of 5-nitro-2-aminopyridine. This involves treating the amine with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-(N-propyl-N-sulfopropylamino)phenol under alkaline conditions to form the azo compound.

    Salification: The final step involves converting the azo compound into its disodium salt form by reacting it with sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

    Hydrolysis: The azo bond can be cleaved under acidic or basic conditions, leading to the formation of the corresponding amines.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, sodium borohydride, or tin(II) chloride.

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid for sulfonation.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: Formation of 2-(5-Amino-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol.

    Substitution: Formation of halogenated or sulfonated derivatives.

    Hydrolysis: Formation of 5-nitro-2-aminopyridine and 5-(N-propyl-N-sulfopropylamino)phenol.

Scientific Research Applications

2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt has several applications in scientific research:

    Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions in solution due to its ability to form colored complexes.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt involves its interaction with metal ions or biological molecules. The azo group can coordinate with metal ions, forming stable complexes that exhibit distinct colors. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Nitro-2-pyridylazo)-5-(N-ethyl-N-sulfopropylamino)phenol disodium salt
  • 2-(5-Nitro-2-pyridylazo)-5-(N-methyl-N-sulfopropylamino)phenol disodium salt
  • 2-(5-Nitro-2-pyridylazo)-5-(N-butyl-N-sulfopropylamino)phenol disodium salt

Uniqueness

2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol disodium salt is unique due to its specific substituents, which influence its solubility, stability, and reactivity. The presence of the propyl and sulfopropyl groups enhances its ability to interact with various substrates and improves its performance in analytical and industrial applications.

Properties

Molecular Formula

C17H19N5Na2O6S

Molecular Weight

467.4 g/mol

IUPAC Name

disodium;3-[4-[(4-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate

InChI

InChI=1S/C17H21N5O6S.2Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-5-15(16(23)11-13)19-20-17-12-14(22(24)25)6-7-18-17;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);;/q;2*+1/p-2

InChI Key

KASNZLXDCDSKEW-UHFFFAOYSA-L

Canonical SMILES

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=CC(=C2)[N+](=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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